Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate

Description

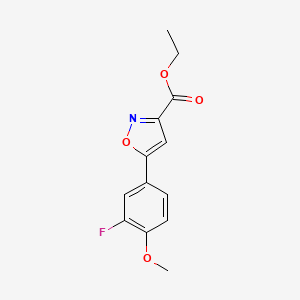

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate (molecular formula: C₁₃H₁₂FNO₄, molecular weight: 265.24 g/mol) is an isoxazole derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring (Figure 1). This structural arrangement confers unique electronic and steric properties, enhancing its reactivity and biological activity. The compound is synthesized via cyclization of 3-fluoro-4-methoxyacetophenone with diethyl oxalate and hydroxylamine hydrochloride under controlled temperature and pH conditions . Its applications span medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent, owing to its inhibition of bacterial enzymes like MurD ligase, which disrupts cell wall synthesis .

Properties

Molecular Formula |

C13H12FNO4 |

|---|---|

Molecular Weight |

265.24 g/mol |

IUPAC Name |

ethyl 5-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C13H12FNO4/c1-3-18-13(16)10-7-12(19-15-10)8-4-5-11(17-2)9(14)6-8/h4-7H,3H2,1-2H3 |

InChI Key |

IOALBGXKLURCQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide with various substituted benzoic, pyridinyl, or indolyl acids in the presence of phosphorous oxychloride . The reaction conditions often include heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It has been studied for its potential antimicrobial and antitubercular activities.

Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit bacterial enzymes, such as MurD ligase, which is essential for cell wall synthesis . This inhibition disrupts bacterial growth and replication, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence chemical reactivity, lipophilicity, and biological interactions. Key comparisons include:

Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate

- Structural Difference : Fluorine at the 4-position (vs. 3-fluoro in the target compound).

- Impact : The 4-fluoro substitution lacks the ortho-methoxy group, reducing steric hindrance and altering electronic effects. This compound exhibits lower binding affinity to bacterial targets compared to the 3-fluoro-4-methoxy analog, as the methoxy group enhances hydrogen bonding .

Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate

- Structural Difference : Chlorine (Cl) replaces fluorine (F) at the 4-position.

- Impact : The larger atomic radius of chlorine increases lipophilicity but reduces electronegativity, weakening dipole interactions with enzyme active sites. This results in lower antimicrobial potency compared to the fluoro-methoxy derivative .

Ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate

- Structural Difference : Hydroxy (-OH) group replaces fluorine at the 3-position.

- Impact : The hydroxy group increases polarity and solubility but reduces metabolic stability due to susceptibility to oxidation. This compound shows stronger anti-inflammatory activity but poorer bioavailability than the fluoro-methoxy variant .

Ethyl 5-(2-Fluorophenyl)isoxazole-3-carboxylate

- Structural Difference : Fluorine at the 2-position (ortho to the isoxazole linkage).

- Impact : Steric hindrance from the ortho-fluorine disrupts planar alignment with biological targets, reducing binding efficiency. The 3-fluoro-4-methoxy configuration avoids this issue, optimizing target interaction .

Isoxazole Core Modifications

Variations in the isoxazole ring’s substitution pattern also alter properties:

Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate

- Structural Difference : Methyl group at the 5-position and phenyl at the 3-position (vs. 3-carboxylate in the target compound).

- Impact : The methyl group increases steric bulk, limiting access to hydrophobic enzyme pockets. The absence of electron-withdrawing groups (e.g., fluorine) reduces electrophilicity, diminishing reactivity in nucleophilic substitutions .

Ethyl 3-Phenylisoxazole-5-carboxylate

- Structural Difference : Carboxylate group at the 5-position (vs. 3-position).

- Impact : Altered electronic distribution reduces resonance stabilization, making the compound less stable under acidic conditions. This positional isomer also shows weaker inhibition of bacterial growth .

Halogen and Functional Group Comparisons

| Compound Name | Substituents (Phenyl Ring) | Key Properties | Biological Activity (vs. Target Compound) |

|---|---|---|---|

| Ethyl 5-(3-Fluoro-4-methoxyphenyl)-... | 3-F, 4-OCH₃ | High electronegativity, moderate lipophilicity | Strong antimicrobial, anti-inflammatory |

| Ethyl 5-(4-Fluorophenyl)-... | 4-F | Lower steric hindrance, reduced H-bonding capacity | Moderate antimicrobial |

| Ethyl 5-(4-Chlorophenyl)-... | 4-Cl | Increased lipophilicity, weaker dipole interactions | Weak antimicrobial |

| Ethyl 5-(4-Hydroxy-3-methoxyphenyl)-... | 3-OH, 4-OCH₃ | High polarity, poor metabolic stability | Enhanced anti-inflammatory |

| Ethyl 5-(2-Fluorophenyl)-... | 2-F | Steric hindrance, disrupted planarity | Reduced target affinity |

Data compiled from

Biological Activity

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the synthesis, biological mechanisms, and research findings surrounding this compound.

| Property | Value |

|---|---|

| Molecular Formula | C13H12FNO4 |

| Molecular Weight | 265.24 g/mol |

| IUPAC Name | Ethyl 5-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |

| InChI Key | OOBWOJJTALDCRF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OC)F |

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. One common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with hydroxylamine to form an oxime, which is then cyclized using acetic anhydride to yield the isoxazole ring followed by esterification with ethyl chloroformate .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluoro and methoxy groups enhances its binding affinity to various enzymes and receptors. The isoxazole ring facilitates hydrogen bonding, contributing to the compound's overall activity. Specifically, it has been noted for:

- Antimicrobial Activity: The compound has shown potential in inhibiting bacterial enzymes, which may lead to its antimicrobial effects .

- Anti-inflammatory Effects: It interacts with cellular receptors that mediate inflammatory responses, suggesting a role in anti-inflammatory applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with notable inhibition observed in enzyme assays .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in cell cultures. This suggests its potential as a therapeutic agent for inflammatory diseases .

Table: Biological Activity Overview

Detailed Research Findings

- Antimicrobial Studies: In a series of assays, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that supports its development as an antimicrobial agent.

- Anti-inflammatory Mechanism: The compound was shown to inhibit NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory markers.

- Cancer Research: Preliminary studies indicated that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via sequential transformations of 3-fluoro-4-methoxyacetophenone with diethyl oxalate and hydroxylamine hydrochloride, yielding the isoxazole core. Key steps include:

- Cyclocondensation : Optimize stoichiometry of hydroxylamine hydrochloride to ensure complete conversion of the diketone intermediate.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Temperature control : Maintain 80–100°C to avoid side reactions (e.g., over-oxidation) . Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is this compound characterized, and what analytical methods are critical for confirming its purity and structure?

- 1H/13C-NMR : Assign peaks to confirm substituent positions (e.g., fluorine-induced splitting in aromatic regions) .

- Melting point : Compare experimental values (e.g., 114–121°C for analogs) with literature to assess crystallinity .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% for biological assays) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound and its derivatives?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement, leveraging anisotropic displacement parameters for fluorine and methoxy groups .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 90–293 K to minimize thermal motion artifacts.

- Validation : Check R-factor convergence (<0.05) and validate geometry using PLATON . Example crystallographic data for a related analog:

| Parameter | Value (Ethyl 5-(4-aminophenyl) analog ) |

|---|---|

| Space group | Monoclinic, P2₁/c |

| a, b, c | 7.0839 Å, 12.176 Å, 14.184 Å |

| α, β, γ | 90.6°, 95.9°, 99.3° |

| R factor | 0.044 |

Q. How can hydrogen-bonding networks and crystal packing be analyzed to predict physicochemical properties?

- Graph set analysis : Use Mercury or CrystalExplorer to identify motifs (e.g., C(6) chains from O–H···O interactions in hydroxyl-containing analogs) .

- Hirshfeld surfaces : Map close contacts (e.g., F···H interactions contribute ~8% to surface area in fluorinated isoxazoles) .

- Thermal stability : Correlate packing density (from unit cell volume) with DSC-measured decomposition temperatures.

Q. What methodologies are used to explore structure-activity relationships (SAR) for biological activity?

- Derivatization : Synthesize analogs (e.g., replace methoxy with nitro or amino groups) and test in bioassays (e.g., enzyme inhibition) .

- Docking studies : Use AutoDock Vina with target proteins (e.g., COX-2) to prioritize substituents enhancing binding affinity.

- Pharmacophore mapping : Identify critical features (e.g., fluorine’s role in membrane permeability) using Schrödinger’s Phase .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, yields) across studies?

- Source validation : Cross-check data with peer-reviewed journals (e.g., Acta Crystallographica) over vendor databases .

- Experimental replication : Repeat synthesis under standardized conditions (solvent purity, heating rate).

- Statistical analysis : Apply ANOVA to compare batch-to-batch variability (e.g., ±2°C in melting points due to polymorphism) .

Q. What computational tools are recommended for modeling electronic effects of the 3-fluoro-4-methoxyphenyl substituent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.